molecular formula C20H22N2O4S2 B2475205 (Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896354-47-5

(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No.: B2475205
CAS No.: 896354-47-5
M. Wt: 418.53
InChI Key: MQCXXROJSDLHEE-MRCUWXFGSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H22N2O4S2 and its molecular weight is 418.53. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H22_{22}N2_2O4_4S2_2
  • Molecular Weight : 418.5 g/mol
  • CAS Number : 896354-47-5

Synthesis

The synthesis of this compound involves several steps that include the formation of the benzothiazole ring and subsequent modifications to introduce the methylsulfonyl and methoxyethyl groups. Various synthetic routes have been explored to enhance yield and purity, with methods including multi-component reactions and the use of specific catalysts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The biological evaluation typically involves assessing its effects on various cancer cell lines, such as:

  • A431 (human epidermoid carcinoma)
  • A549 (non-small cell lung cancer)
  • H1299 (lung cancer)

The compound has shown significant inhibition of cell proliferation in these lines through mechanisms that include:

  • Induction of apoptosis
  • Cell cycle arrest
  • Inhibition of migration

For example, a related study demonstrated that a benzothiazole derivative significantly reduced cell viability in A431 and A549 cells at concentrations of 1, 2, and 4 μM, leading to increased apoptosis rates and decreased expression levels of inflammatory cytokines like IL-6 and TNF-α .

Anti-inflammatory Activity

Benzothiazole derivatives are also noted for their anti-inflammatory properties . The compound's ability to inhibit the production of pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases. The dual action against cancer and inflammation suggests a promising therapeutic avenue.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, several pathways have been proposed:

  • AKT and ERK Signaling Pathways : Inhibition of these pathways has been linked to reduced cell survival in cancer cells.
  • Cell Cycle Regulation : The compound may induce G1 phase arrest, preventing cancer cells from proliferating.

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A series of benzothiazole derivatives were synthesized and tested for their cytotoxic effects on A431 and A549 cells. The lead compound exhibited a dose-dependent reduction in cell viability, with flow cytometry confirming increased apoptosis rates .
  • Inflammatory Response Assessment : In experiments using RAW264.7 macrophages, treatment with the compound led to a significant decrease in IL-6 and TNF-α levels, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Other Benzothiazole Derivatives

CompoundStructure FeaturesBiological Activity
Compound B7Benzothiazole core with nitro groupAnticancer
Compound 4iSubstituted benzothiazoleAnticancer
This compoundUnique functional groups including sulfonamideAnticancer & anti-inflammatory

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-13-11-14(2)18-17(12-13)22(9-10-26-3)20(27-18)21-19(23)15-5-7-16(8-6-15)28(4,24)25/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCXXROJSDLHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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